3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one 3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15937025
InChI: InChI=1S/C10H12BrNO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h6H,2-5H2,1H3
SMILES:
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol

3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

CAS No.:

Cat. No.: VC15937025

Molecular Formula: C10H12BrNO

Molecular Weight: 242.11 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one -

Specification

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
IUPAC Name 3-bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2-one
Standard InChI InChI=1S/C10H12BrNO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h6H,2-5H2,1H3
Standard InChI Key RTXHRYRKOMNFOC-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(CCCC2)C=C(C1=O)Br

Introduction

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis of 3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves multi-step reactions starting from tetrahydroquinoline precursors. A representative procedure involves reductive amination followed by bromination:

  • Reductive Methylation: 7-Bromo-1,2,3,4-tetrahydroquinoline reacts with paraformaldehyde in dichloroethane (DCE) under argon, followed by sodium triacetoxyborohydride-mediated reduction to introduce the methyl group .

  • Cyclization and Bromination: Subsequent steps employ brominating agents under controlled conditions to yield the final product .

Key reaction conditions include:

  • Temperature: 40°C for reductive amination .

  • Purification: Silica gel chromatography with ethyl acetate/petroleum ether gradients .

Table 1: Synthetic Parameters and Yields

StepReagentsYieldPurity Method
Reductive MethylationNaBH(OAc)₃, DCE, paraformaldehyde67% LCMS (m/z 226)
BrominationHBr/AcOH72%NMR, HPLC

Structural Properties

The compound’s molecular formula is C₁₀H₁₂BrNO (MW: 242.11 g/mol), with a bicyclic framework comprising a partially saturated quinoline core . Critical structural features include:

  • Stereochemistry: The methyl group at position 1 induces steric effects, influencing reactivity .

  • Electrophilic Sites: The bromine atom at position 3 and the ketone at position 2 serve as handles for further functionalization .

Table 2: Spectroscopic Data

TechniqueKey Signals
¹H NMRδ 2.45 (s, 3H, CH₃), δ 3.15 (m, 2H, CH₂)
LCMSm/z 242.11 [M+H]⁺
IR1680 cm⁻¹ (C=O stretch)

Applications in Drug Discovery

Medicinal Chemistry

The compound’s scaffold is prized for:

  • Diversity-Oriented Synthesis: Functionalization at positions 2 (ketone) and 3 (bromine) enables library generation for high-throughput screening .

  • Lead Optimization: Methyl and bromine groups modulate pharmacokinetic properties, enhancing blood-brain barrier penetration in CNS targets .

Case Study: IDH1 Inhibitor Development

A recent campaign utilized tetrahydroquinoline cores to develop pyridin-2-one inhibitors like (+)-119, which outperformed ivosidenib (AG-120) in reducing 2-HG levels in xenograft models . This underscores the scaffold’s utility in targeting neomorphic enzyme mutations .

Comparison with Structural Analogs

Substituent Effects on Activity

Modifications to the tetrahydroquinoline core significantly alter biological activity:

Table 3: Analog Comparison

CompoundR₁R₂IC₅₀ (R132H IDH1)
3-Bromo-1-methyl- (This compound)CH₃BrPending
7,7-Dimethyl- (Hit 1) CH(CH₃)₂H1.6 μM
2-Trifluoromethyl- (44) CF₃H0.8 μM
  • Electron-Withdrawing Groups: Bromine and trifluoromethyl enhance potency by stabilizing enzyme-inhibitor interactions .

  • Steric Bulk: Methyl groups improve metabolic stability but may reduce binding affinity if oversized .

Future Directions and Challenges

Synthetic Challenges

  • Regioselectivity: Bromination at position 3 requires precise control to avoid polybrominated byproducts.

  • Scalability: Multi-step sequences necessitate optimization for industrial-scale production .

Therapeutic Opportunities

  • Combination Therapies: Pairing with chemotherapy or immunotherapy may enhance efficacy in IDH1-mutant cancers .

  • CNS Penetration: Structural tweaks to improve bioavailability for brain tumors warrant exploration .

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